molecular formula C10H11NO3 B8731886 2-Methyl-2-(4-nitrophenyl)propanal

2-Methyl-2-(4-nitrophenyl)propanal

Cat. No.: B8731886
M. Wt: 193.20 g/mol
InChI Key: HCCUHCRGZSJUBN-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-nitrophenyl)propanal (C₁₀H₁₁NO₃) is a substituted propanal derivative featuring a 4-nitrophenyl group attached to a branched aldehyde backbone.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-methyl-2-(4-nitrophenyl)propanal

InChI

InChI=1S/C10H11NO3/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-7H,1-2H3

InChI Key

HCCUHCRGZSJUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The presence of the 4-nitrophenyl group distinguishes 2-methyl-2-(4-nitrophenyl)propanal from other analogs. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
This compound 4-nitrophenyl C₁₀H₁₁NO₃ 193.20 (calculated) Chiral synthesis, intermediates
2-Methyl-2-(4'-bromophenyl)propanal 4-bromophenyl C₁₀H₁₁BrO 241.13 Lab reagent, synthetic studies
2-(4'-Methylphenyl)-propanal 4-methylphenyl C₁₀H₁₂O 148.20 Unknown (structural analog)
2-Methyl-2-[4-(propan-2-yl)phenyl]propanal 4-isopropylphenyl C₁₃H₁₈O 190.28 Discontinued lab chemical

Key Observations :

  • The 4-nitrophenyl group increases molecular weight compared to methyl or bromophenyl analogs due to the nitro (-NO₂) moiety.
  • Bromophenyl derivatives (e.g., 2-methyl-2-(4'-bromophenyl)propanal) exhibit higher molecular weights due to bromine’s atomic mass but lack the nitro group’s electron-withdrawing effects .
  • The discontinued 4-isopropylphenyl analog (190.28 g/mol) highlights the impact of bulky substituents on molecular weight .

Thermal and Spectral Data

While direct data for this compound is unavailable, analogs provide insights:

  • NMR Trends : The 4-nitrophenyl group in related compounds (e.g., ) shows characteristic aromatic proton signals at δH = 8.35–7.60 ppm (AA’BB’ system) and aldehyde protons at δH = 9.47 ppm .
  • Chromatographic Behavior : Chiral HPLC analysis of nitrophenyl-containing compounds (e.g., ) reveals retention times influenced by stereochemistry, suggesting similar separability for the target compound .

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